molecular formula C21H18N2O5 B14248932 Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel-

Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel-

Cat. No.: B14248932
M. Wt: 378.4 g/mol
InChI Key: VTOCAUACMIVXNA-ZRNDULBVSA-N
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Description

Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel- is a complex organic compound with a unique structure that includes a cyclopropane ring, a carboxylic acid group, and an imidazolidinyl group attached to a xanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel- involves multiple steps, starting with the preparation of the cyclopropane ring and the xanthene moiety. The cyclopropane ring can be synthesized through a Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple. The xanthene moiety can be prepared through the condensation of phthalic anhydride with resorcinol.

The imidazolidinyl group is introduced through the reaction of the xanthene derivative with an appropriate amine, followed by cyclization to form the imidazolidinone ring. The final step involves the coupling of the cyclopropane ring with the imidazolidinyl-xanthene derivative under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process may also involve purification steps such as recrystallization, chromatography, or distillation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., HCl, HBr), hydroxyl groups (e.g., NaOH, KOH)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel- is unique due to its complex structure, which combines a cyclopropane ring, a carboxylic acid group, and an imidazolidinyl group attached to a xanthene moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

(1R,2R)-2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C21H18N2O5/c24-18(25)13-9-15(13)21(19(26)22-20(27)23-21)10-14-11-5-1-3-7-16(11)28-17-8-4-2-6-12(14)17/h1-8,13-15H,9-10H2,(H,24,25)(H2,22,23,26,27)/t13-,15-,21?/m1/s1

InChI Key

VTOCAUACMIVXNA-ZRNDULBVSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C2(C(=O)NC(=O)N2)CC3C4=CC=CC=C4OC5=CC=CC=C35)C(=O)O

Canonical SMILES

C1C(C1C2(C(=O)NC(=O)N2)CC3C4=CC=CC=C4OC5=CC=CC=C35)C(=O)O

Origin of Product

United States

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